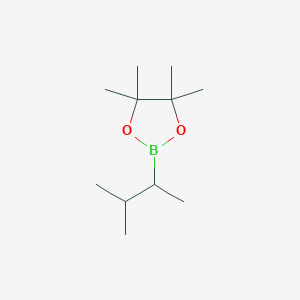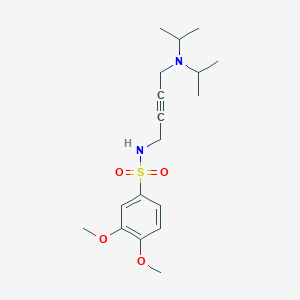
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-3,4-dimethoxybenzenesulfonamide, commonly known as DIBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. DIBS is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
DIBS has been extensively studied for its potential applications in the field of medicine. It has shown promising results in various scientific research studies, including cancer research, neuroprotection, and anti-inflammatory effects. DIBS has been found to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation. Additionally, DIBS has anti-inflammatory effects that may be useful in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of DIBS is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cancer cell growth and inflammation. DIBS has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in cancer cell growth and proliferation. Additionally, DIBS has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and may be useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
DIBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect neurons from damage caused by oxidative stress and inflammation, and reduce inflammation. Additionally, DIBS has been found to have antioxidant properties that may be useful in the prevention of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DIBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, DIBS also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis method is complex and requires a high level of expertise and knowledge in the field of organic chemistry.
Orientations Futures
There are several future directions for the study of DIBS. One potential direction is the development of DIBS derivatives that may have improved efficacy and lower toxicity. Additionally, further research is needed to fully understand the mechanism of action of DIBS and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for DIBS may lead to a more cost-effective and efficient production of this compound.
Conclusion:
In conclusion, DIBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It has been extensively studied for its anti-cancer, neuroprotective, and anti-inflammatory effects. DIBS has a complex synthesis method and several advantages and limitations for lab experiments. However, it has several future directions for further study, including the development of DIBS derivatives and new synthesis methods.
Méthodes De Synthèse
DIBS is synthesized using a specific method that involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with 3,4-dimethoxybenzenesulfonyl chloride. This reaction is carried out under specific conditions, and the resulting product is purified to obtain the final compound, DIBS. The synthesis method of DIBS is complex and requires a high level of expertise and knowledge in the field of organic chemistry.
Propriétés
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)20(15(3)4)12-8-7-11-19-25(21,22)16-9-10-17(23-5)18(13-16)24-6/h9-10,13-15,19H,11-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNZKXCXAIFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNS(=O)(=O)C1=CC(=C(C=C1)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

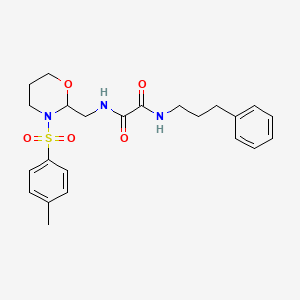
![1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2960591.png)
![5-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2960592.png)
![N-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2960595.png)
![Methyl 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetate](/img/structure/B2960596.png)
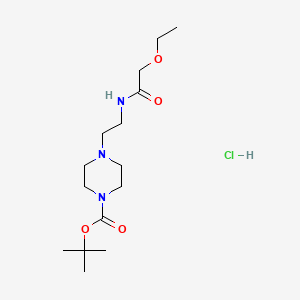
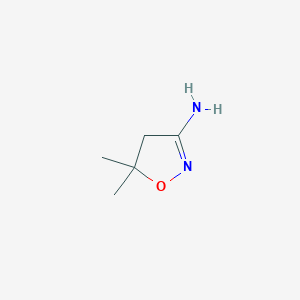


![N-[(3-chlorophenyl)(cyano)methyl]-5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2960604.png)

